PEG12-SATA (S-acetyl-PEG12-NHS ester)

Übersicht

Beschreibung

PEG12-SATA (S-acetyl-PEG12-NHS ester) is a chemical compound with the molecular formula C33H59NO17S and a molecular weight of 773.9 g/mol . It is a polyethylene glycol (PEG) derivative that contains an acetyl-protected thiol group and an N-hydroxysuccinimide (NHS) ester group. This compound is widely used in bioconjugation and drug delivery applications due to its ability to modify proteins, peptides, and other biomolecules.

Vorbereitungsmethoden

The synthesis of PEG12-SATA (S-acetyl-PEG12-NHS ester) involves several steps. The general synthetic route includes the following steps:

PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG12 chain.

Thiol Protection: The thiol group is protected using an acetyl group to form the acetyl-protected thiol.

NHS Ester Formation: The final step involves the formation of the NHS ester by reacting the PEGylated compound with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial production methods typically involve large-scale synthesis using automated equipment to ensure high purity and yield .

Analyse Chemischer Reaktionen

PEG12-SATA (S-acetyl-PEG12-NHS ester) undergoes several types of chemical reactions:

Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds. This reaction is commonly used for bioconjugation.

Deprotection Reactions: The acetyl-protected thiol group can be deprotected using mild reducing agents such as hydroxylamine hydrochloride to expose the free thiol group.

Disulfide Bond Formation: The free thiol group can form disulfide bonds with other thiol-containing molecules under oxidative conditions.

Common reagents used in these reactions include primary amines, hydroxylamine hydrochloride, and oxidizing agents . The major products formed from these reactions are amide-linked conjugates and disulfide-linked conjugates.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

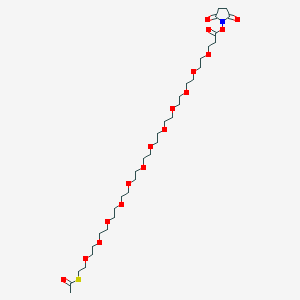

PEG12-SATA is characterized by the following structural features:

- Chemical Formula : C33H59NO17S

- Molecular Weight : 773.9 g/mol

- Functional Groups : Contains an N-hydroxysuccinimide (NHS) ester group and a sulfhydryl-reactive acetyl group.

The NHS ester allows for selective reactions with primary amines, while the sulfhydryl group can be deprotected to form reactive thiols, enhancing the compound's utility in bioconjugation.

Bioconjugation and Protein Modification

PEG12-SATA is primarily used in the modification of proteins and peptides to improve solubility and stability. The compound facilitates the attachment of PEG chains to proteins through:

- PEGylation : This process enhances pharmacokinetic properties such as circulation time and reduces immunogenicity. PEGylated proteins are often used in therapeutic applications due to their improved bioavailability.

Drug Delivery Systems

In drug delivery, PEG12-SATA contributes to the development of new systems that enhance the delivery of therapeutic agents. By modifying drug molecules with PEG chains, researchers can achieve:

- Increased Stability : PEGylation protects drugs from enzymatic degradation.

- Targeted Delivery : The specificity of PEG12-SATA allows for targeted drug delivery to specific tissues or cells .

Chemical Synthesis

The compound serves as a linker in synthesizing complex molecules and polymers. It plays a crucial role in:

- Formation of Amide Bonds : The NHS ester reacts with primary amines, facilitating the formation of stable amide bonds essential for creating intricate molecular structures .

Case Study 1: Protein Therapeutics

A study demonstrated that PEGylating a therapeutic protein using PEG12-SATA resulted in a significant increase in serum half-life compared to its unmodified counterpart. This enhancement was attributed to reduced renal clearance and decreased immunogenicity.

Case Study 2: Targeted Drug Delivery

Research involving cancer therapeutics showed that drugs modified with PEG12-SATA exhibited improved targeting capabilities when conjugated to antibodies. This targeted approach led to enhanced therapeutic efficacy while minimizing side effects.

Wirkmechanismus

The mechanism of action of PEG12-SATA (S-acetyl-PEG12-NHS ester) involves the formation of stable amide bonds with primary amines on target molecules. The NHS ester group reacts with the amine group to form an amide bond, while the acetyl-protected thiol group can be deprotected to expose the free thiol group. The free thiol group can then form disulfide bonds or thiol-ether bonds with other thiol-containing molecules .

Vergleich Mit ähnlichen Verbindungen

PEG12-SATA (S-acetyl-PEG12-NHS ester) is unique due to its combination of an acetyl-protected thiol group and an NHS ester group. Similar compounds include:

PEG4-SATA (S-acetyl-PEG4-NHS ester): A shorter PEG chain variant with similar functional groups.

PEG8-SATA (S-acetyl-PEG8-NHS ester): An intermediate PEG chain length variant.

PEG24-SATA (S-acetyl-PEG24-NHS ester): A longer PEG chain variant with similar functional groups

These similar compounds differ in the length of the PEG chain, which can affect their solubility, stability, and reactivity.

Biologische Aktivität

PEG12-SATA (S-acetyl-PEG12-NHS ester) is a specialized polyethylene glycol (PEG) linker that plays a crucial role in bioconjugation and drug delivery applications. Its structural characteristics allow it to interact specifically with thiol groups in proteins, enhancing their pharmacokinetic properties and stability.

Chemical Structure and Properties

PEG12-SATA consists of a PEG chain with twelve repeating units, an N-hydroxysuccinimide (NHS) ester group, and a protective acetyl group. The NHS ester facilitates the conjugation to primary amines, while the SATA group reacts with thiol groups found in cysteine residues of proteins, enabling targeted modifications.

- Molecular Formula : C33H59NO17S

- Molecular Weight : 773.9 g/mol

- CAS Number : 1334169-95-7

The biological activity of PEG12-SATA primarily arises from its ability to facilitate the attachment of PEG chains to proteins via a process known as PEGylation. This modification can significantly alter the properties of therapeutic proteins:

- Enhanced Solubility : The PEG moiety increases the solubility of proteins in aqueous environments.

- Improved Stability : PEGylated proteins exhibit increased resistance to proteolytic degradation.

- Extended Circulation Time : The addition of PEG reduces renal clearance, allowing for prolonged therapeutic effects in the bloodstream.

- Reduced Immunogenicity : PEGylation can mask epitopes on proteins that might provoke an immune response.

Applications in Drug Delivery

PEG12-SATA is particularly valuable in the development of drug delivery systems due to its ability to modify pharmacokinetic properties. Here are some notable applications:

- Therapeutic Proteins : Enhancing the efficacy and safety profiles of biologics by reducing their immunogenicity and improving their pharmacokinetics.

- Nanocarriers : Used in conjunction with dendrimers or liposomes to improve drug delivery to specific tissues, such as cartilage in osteoarthritis treatments .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between PEG12-SATA and other related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| PEG4-NHS ester | Shorter PEG linker | Faster reaction kinetics due to shorter chain length |

| Maleimide-PEG | Sulfhydryl-reactive | Reacts specifically with free thiols |

| PEG-SH | Thiol-containing | Directly provides free thiol for cross-linking |

| SATA (S-acetyl-thiol) | Non-PEG linked | Simpler structure without additional solubility benefits |

PEG12-SATA stands out due to its longer chain length, which enhances solubility and reduces aggregation compared to shorter linkers.

Case Studies and Research Findings

Research has demonstrated the effectiveness of PEG12-SATA in various biomedical applications:

- Protein Therapeutics : A study highlighted how PEGylation using SATA derivatives improved the therapeutic index of protein drugs by enhancing their stability and circulation time.

- Nanocarrier Systems : Research involving PEGylated PAMAM dendrimer nanocarriers showed improved delivery and efficacy for disease-modifying osteoarthritis drugs, indicating the potential for enhanced therapeutic outcomes in joint diseases .

- Bioconjugation Techniques : Various studies have employed mass spectrometry and chromatography to analyze the efficiency of conjugation processes involving PEG12-SATA, confirming its specificity and effectiveness in modifying biomolecules .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H59NO17S/c1-30(35)52-29-28-50-27-26-49-25-24-48-23-22-47-21-20-46-19-18-45-17-16-44-15-14-43-13-12-42-11-10-41-9-8-40-7-6-39-5-4-33(38)51-34-31(36)2-3-32(34)37/h2-29H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSXZFZXFZLUQBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H59NO17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

773.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.